2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
Description
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is a diaryl pyrimidine derivative characterized by a pyrimidine core substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenol ring at position 4, further modified with a (2-methylallyl)oxy group. The 3,4-dimethoxyphenyl and (2-methylallyl)oxy substituents are critical to its interactions with biological targets, as seen in structurally related compounds .
Propriétés
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-13(2)12-29-15-6-7-16(18(26)10-15)21-17(11-24-22(23)25-21)14-5-8-19(27-3)20(9-14)28-4/h5-11,26H,1,12H2,2-4H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPYHEXUIJTPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC(=C(C=C3)OC)OC)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol , also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C22H23N3O4
- Molecular Weight : 393.443 g/mol
- CAS Number : 902036-28-6
Structural Characteristics
The compound features a pyrimidine core substituted with an amino group and a dimethoxyphenyl moiety, along with an allyloxy phenolic group. Its structural complexity allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, potentially modulating their activity. The exact pathways and molecular mechanisms remain to be fully elucidated but are believed to involve:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
- Receptor Binding : It may bind to specific receptors, influencing downstream signaling pathways.
Anticancer Activity
Research indicates that derivatives of pyrimidines often exhibit significant cytotoxicity against various cancer cell lines. For example:
- A study demonstrated that similar pyrimidine compounds showed selective cytotoxic effects against human prostate cancer (HTB-81) and mouse melanoma (B16) cells, suggesting potential therapeutic applications for the compound in oncology .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of related compounds on different cancer cell lines. Key findings include:
| Compound | Cell Line | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4-amino-5-oxo-pyrido[2,3-d]pyrimidine | HTB-81 | 0.73 | 28 |
| 4-amino-5-oxo-pyrido[2,3-d]pyrimidine | B16 | 0.06 - 0.08 | - |
These results highlight the potential of pyrimidine derivatives in targeting cancer cells selectively while sparing normal cells .
Study on Thieno[2,3-d]pyrimidines
Research involving thieno[2,3-d]pyrimidine derivatives has shown promising results in inhibiting tumor cell activity. A study reported that synthesized compounds exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells, with IC50 values indicating potent anti-cancer properties . Although not directly studying our target compound, these findings suggest that similar structural motifs may yield comparable biological effects.
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of the compound. Preliminary investigations into related pyrimidine derivatives have shown promise in animal models for inhibiting tumor growth and metastasis, warranting further exploration into the pharmacodynamics and pharmacokinetics of our compound.
Applications De Recherche Scientifique
The compound 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, a pyrimidine derivative, is a research compound with potential biological activities, drawing interest in medicinal chemistry.
Structural and Chemical Properties
- Molecular Formula:
- Molecular Weight: 393.443 g/mol
- CAS Number: 902036-28-6
- IUPAC Name: 2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
- InChI: InChI=1S/C22H23N3O4/c1-13(2)12-29-15-6-7-16(18(26)10-15)21-17(11-24-22(23)25-21)14-5-8-19(27-3)20(9-14)28-4/h5-11,26H,1,12H2,2-4H3,(H2,23,24,25)
- InChI Key: NDPYHEXUIJTPPK-UHFFFAOYSA-N
- Canonical SMILES: CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC(=C(C=C3)OC)OC)N)O
The biological activity of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is attributed to its interactions with enzymes and receptors, which can modulate their activity. While the exact mechanisms are not fully understood, they are believed to involve the inhibition of enzyme activity and receptor binding. Research indicates that pyrimidine derivatives exhibit cytotoxicity against various cancer cell lines.
Anticancer Activity
- Pyrimidine derivatives have shown selective cytotoxic effects against human prostate cancer (HTB-81) and mouse melanoma (B16) cells.
- Thieno[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells.
Cytotoxicity Studies
| Compound | Cell Line | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4-amino-5-oxo-pyrido[2,3-d]pyrimidine | HTB-81 | 0.73 | 28 |
| 4-amino-5-oxo-pyrido[2,3-d]pyrimidine | B16 | 0.06 - 0.08 | - |
In Vivo Studies
Comparaison Avec Des Composés Similaires
The following analysis compares the target compound with structurally or functionally related molecules, focusing on substituent effects, biological activities, and mechanisms of action.
Antiviral Diaryl Pyrimidines
Key Insights :
- The 3,4-dimethoxyphenyl group in the target compound may enhance binding affinity compared to AP-3-OMe-Ph (3-methoxy only) due to increased electron-donating effects and steric interactions .
Anticancer Tubulin-Targeting Agents
Pyrimidine and pyrazole derivatives with 3,4-dimethoxy groups demonstrate tubulin depolymerization and antiproliferative effects.
Key Insights :
- 3,4-Dimethoxy groups are critical for hydrophobic interactions with the colchicine-binding site, as seen in both PPMP and Compound 97 .
Enzyme Inhibitors and Antioxidants
Methoxy-substituted compounds exhibit enzyme modulation and antioxidant properties.
Key Insights :
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what intermediates are critical?
The compound is synthesized via multi-step protocols involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the 3,4-dimethoxyphenyl group. Key intermediates include halogenated pyrimidine precursors and protected phenol derivatives. Post-synthesis, purification via column chromatography (hexane/acetone gradients) ensures high purity. Yield optimization often requires adjusting reaction temperatures (e.g., 100°C for 3 hours) and stoichiometric ratios of boronic acid derivatives .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ ~3.8 ppm).
- HRMS : Validates molecular weight (e.g., m/z 461.441 for C23H22F3N3O4).
- X-ray crystallography : Resolves dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
Q. How is purity assessed post-synthesis?
Purity (>95%) is confirmed via HPLC (C18 columns, acetonitrile/water gradients) and elemental analysis (C, H, N within ±0.4% of theoretical values). TLC (silica gel, ethyl acetate/hexane) provides rapid qualitative checks .
Advanced Research Questions
Q. How can discrepancies in NMR data for derivatives be resolved?
Contradictions arise from tautomerism or solvent effects. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously. Cross-validate with X-ray structures to confirm substituent orientations (e.g., methoxy vs. methylallyloxy groups). For example, intramolecular hydrogen bonds (N–H⋯N) stabilize specific tautomers, altering chemical shifts .
Q. What computational methods predict the compound’s bioactivity?
- Molecular docking : Screens binding affinity to targets (e.g., enzymes with hydrophobic pockets accommodating dimethoxyphenyl groups).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC50 values .
Q. How do pyrimidine-ring substituents influence pharmacokinetics?
- 3,4-Dimethoxyphenyl : Enhances lipophilicity (logP ~2.8), improving membrane permeability.
- Methylallyloxy group : Introduces metabolic liability (CYP450-mediated oxidation).
- Amino group : Facilitates hydrogen bonding with target proteins (e.g., kinase ATP-binding sites). In vitro assays (e.g., microsomal stability tests) quantify metabolic half-life, guiding lead optimization .
Methodological Considerations
Q. What strategies optimize reaction yields during synthesis?
- Catalyst screening : Pd(OAc)2 with bulky phosphine ligands (e.g., XPhos) improves cross-coupling efficiency.
- Solvent selection : 2-MeTHF enhances solubility of aromatic intermediates vs. DMF.
- Temperature control : Stepwise heating (23°C → 100°C) prevents premature decomposition .
Q. How are crystallographic data interpreted to resolve structural ambiguities?
X-ray structures reveal non-covalent interactions (e.g., C–H⋯π bonds) and torsional strains (e.g., 86.1° twist in (4-methoxyphenyl)aminomethyl groups). Software like Mercury (CCDC) visualizes packing motifs, while SHELX refines thermal displacement parameters .
Data Contradiction Analysis
Q. How should conflicting bioactivity data across studies be addressed?
- Assay variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth).
- Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups altering potency by 10-fold).
- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., EC50 < 1 µM in kinase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
